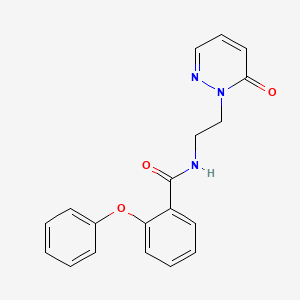

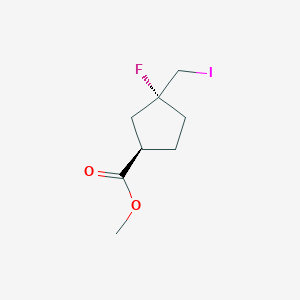

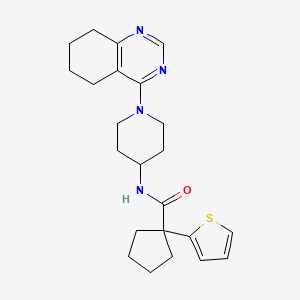

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is not directly reported in the provided papers. However, a related compound, N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides, was synthesized as potential anticancer agents. These compounds were created to exhibit cytotoxic activity against human tumor cell lines, with some showing significant inhibitory activity at low micromolar concentrations . Another related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These studies suggest that the synthesis of sulfonamide derivatives is an area of active research, particularly for their potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of the compound is not explicitly analyzed in the provided papers. However, the structural characterization of similar sulfonamide derivatives is a critical step in understanding their potential as anticancer agents. The compounds synthesized in the first study were characterized and screened for their cytotoxic activity, indicating the importance of structural features in their biological activity . The second paper does not focus on the molecular structure of the catalyst but rather on its efficiency in promoting the synthesis of xanthene derivatives .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives are highlighted in both papers. In the first study, the synthesized compounds were screened for their antitumor activity, which implies that they may participate in reactions with biological targets . The second paper describes the use of a sulfonamide derivative as a catalyst in the synthesis of xanthene derivatives, showcasing its role in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of sulfonamide derivatives, in general, are crucial for their function as drugs or catalysts. The solubility, stability, and reactivity of these compounds are factors that would influence their biological activity and their efficiency in chemical reactions, as seen in the context of the studies .

科学的研究の応用

Fluorescent Probe Development for Environmental and Biological Sciences

A study described the use of sulfonamide derivatives in the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, showed high sensitivity and selectivity with potential applications in environmental and biological sciences for thiophenols sensing in water samples, highlighting the compound's utility in sensitive detection techniques (Wang et al., 2012).

Oxidative Conversion in Organic Synthesis

Another research application involves the oxidative conversion of sulfur compounds to arenesulfonyl chlorides using N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide, demonstrating the compound's role in facilitating mild and efficient reactions for synthesizing valuable chemical intermediates with broad substrate scope. This process is highlighted as a practical and complementary method to existing syntheses of aryl or heteroarylsulfonyl chlorides, underlining the compound's significance in organic synthesis (Veisi et al., 2011).

Catalyst in Organic Reactions

The novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This application showcases the compound's role in enhancing reaction efficiency and environmental sustainability in organic synthesis (Goli-Jolodar et al., 2016).

Friedel-Crafts Sulfonylation

Research also explored the use of sulfonamide derivatives in Friedel-Crafts sulfonylation reactions within 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as both reaction media and catalysts. This study demonstrates the compound's utility in achieving almost quantitative yields of diaryl sulfones under ambient conditions, highlighting its contribution to green chemistry and efficient synthesis methods (Nara et al., 2001).

特性

IUPAC Name |

N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOFVANRFDBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)